2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
Overview
Description
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, also known as BTMPA, is a synthetic organic compound with a wide range of applications in scientific research. It is an organofluorine compound that has been used extensively in the development of new pharmaceuticals and other compounds. BTMPA is an important tool for researchers to investigate the structure and function of proteins and other molecules, as well as to study the effects of drugs on the body.
Scientific Research Applications
Chemical Derivatization
Compounds with the 3,5-bis(trifluoromethyl)phenyl group have been used in chemical derivatization processes. For example, 3,5-Bis(trifluoromethyl)phenyl isocyanate is used in derivatizing amino-functionalized model surfaces .
Pharmaceutical Synthesis
Optically active isomers of compounds with this group have been shown to be versatile in pharmaceutical synthesis. For instance, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol has been used for compounding NK1 antagonists .
Antimicrobial Studies
Derivatives of 3,5-bis(trifluoromethyl)phenyl-substituted compounds have been designed and synthesized for antimicrobial studies against antibiotic-resistant bacterial infections .
Analytical Chemistry
These compounds have also been used as building blocks to synthesize libraries for analytical purposes, such as determining ionic perfluorinated substances in environmental samples .
Organic Transformations
The 3,5-bis(trifluoromethyl)phenyl motif is extensively used in promoting organic transformations and is a common feature in H-bond catalysts .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,5-bis(trifluoromethyl)phenylboronic acid, have been used in the synthesis of various pharmaceuticals . These compounds often act as Lewis acids, interacting with various biological targets .
Mode of Action
Similar compounds have been shown to form ‘frustrated lewis pairs’ with other molecules, leading to the cleavage of chemical bonds . This suggests that 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid may interact with its targets in a similar manner, potentially leading to changes in the targets’ structure or function.
Biochemical Pathways
Similar compounds have been used in the synthesis of various pharmaceuticals, suggesting that they may affect a wide range of biochemical pathways . For example, 3,5-Bis(trifluoromethyl)phenylboronic acid has been used in the synthesis of aryl-amido-cyclohexane derivatives, which act as NK-1 receptor antagonists .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting the growth of drug-resistant bacteria and acting as potent NK-1 receptor antagonists . This suggests that 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid may have similar effects, depending on its specific targets and mode of action.
properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O2/c1-10(2,9(19)20)6-3-7(11(13,14)15)5-8(4-6)12(16,17)18/h3-5H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLKRFYFNMCQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431524 | |
Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid | |
CAS RN |
289686-70-0 | |
Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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